Flavesone

Vue d'ensemble

Description

Flavesone is a beta-triketone molecule that is produced synthetically . It exists in nature in a number of plant species but at low abundance . It has been formulated as an emulsion-in-water (EW) for use in a range of agricultural and public health applications . It is a novel insecticide with potential in addressing the increasing problem of resistance to existing classes of insecticides .

Synthesis Analysis

Flavesone is produced by synthetic chemical means . A divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization has been reported . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives .Molecular Structure Analysis

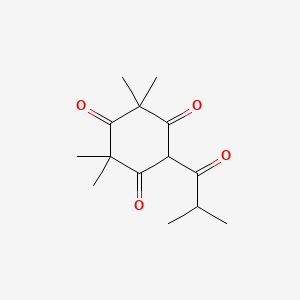

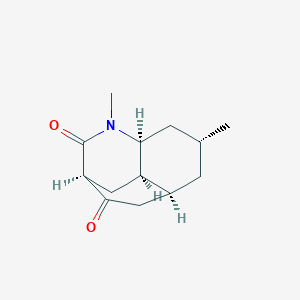

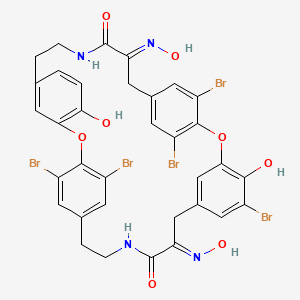

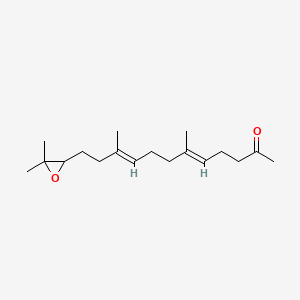

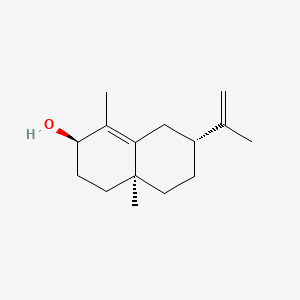

Flavesone has a molecular formula of C14H20O4 . Its average mass is 252.306 Da and its monoisotopic mass is 252.136154 Da . The Flavesone molecule contains a total of 38 bond(s). There are 18 non-H bond(s), 4 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), and 4 ketone(s) (aliphatic) .Chemical Reactions Analysis

The most applied method for the synthesis of flavones and aurones is based on the oxidative cyclization of o-hydroxychalcones . Depending on the reaction conditions and the structure of the precursor, in some cases, several cyclization products result simultaneously: flavones, flavanones, flavonols, and aurones .Physical And Chemical Properties Analysis

Flavesone has a molecular formula of C14H20O4 . Its average mass is 252.306 Da and its monoisotopic mass is 252.136154 Da .Applications De Recherche Scientifique

Isolation and Identification

Flavesone, a known compound, has been isolated and identified from the aerial parts of Hypericum japonicum. This process involves extensive spectral analysis and sometimes even single crystal X-ray determination to establish the structures of such compounds (Hu, Khoo, Vittal, & Sim, 2000). A similar study conducted in 1994 also focused on the isolation and identification of flavesone from Hypericum japonicum, highlighting its significance in phytochemistry (Hu, Khoo, Vittal, & Sim, 1994).

Pharmacological Effects in Colorectal Cancer

In the context of colorectal cancer, extracts from Sophora flavescens (which contain flavesone) have been shown to inhibit cancer cell proliferation, induce apoptosis, interfere in cancer metabolism, inhibit metastasis and angiogenesis, regulate senescence and telomeres, and down-regulate cancer-related inflammation. These effects are linked to multiple cellular signaling pathways, making Sophora flavescens and its constituents, like flavesone, potential therapeutic candidates for colorectal cancer management (Chen, Gu, Zhang, Sze, Mo, & May, 2021).

Pharmacological and Toxicological Research

Sophora flavescens has been used in traditional Chinese medicine for treating various diseases. Flavesone, as a constituent of Sophora flavescens, is part of the broad spectrum of biological activities observed in extracts from this plant. These activities include anti-tumor, antimicrobial, antipyretic, antinociceptive, and anti-inflammatory pharmacological abilities. The anticancer and anti-infection abilities of these components are particularly notable areas of research (He, Fang, Huang, Wang, & Huang, 2015).

Liver Injury Prevention

Kushenol C, derived from Sophora flavescens, which contains flavesone, has been studied for its protective effects against oxidative stress-induced liver injury. This includes protection against cell death, apoptosis, and oxidative stress in hepatocellular carcinoma cells and hepatotoxicity in mice. These findings suggest the potential of compounds like flavesone in therapeutic applications against liver injury (Cho et al., 2021).

Interaction with Cytochrome P450 Enzymes

Sophora flavescens, containing flavesone, has been studied for its effects on hepatic cytochrome P450 enzymes. The extracts from Sophora flavescens can cause induction or inhibition of various P450 enzymes, which is crucial in assessing potential herb-drug interactions (Ueng, Chen, Tsai, & Souček, 2009).

Characterization of Bioactive Compounds

Research on Sophora flavescens includes the characterization of its bioactive compounds, like flavesone, using techniques like high-performance liquid chromatography and electrospray ionization tandem mass spectrometry. This characterization is essential for understanding the pharmacological potential of these compounds (Liu, Dong, Wang, Hashi, & Chen, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Flavesone is a novel insecticide, which has the potential to be useful in the management of insecticide resistant urban pest populations . It has been initially formulated as an emulsion-in-water (EW) for use in a range of agricultural and public health applications . Other groups have also shown that flavesone demonstrated residual contact activity against Anopheles sp. . This suggests that it could be further developed and used in the management of insecticide resistant urban pest populations .

Propriétés

IUPAC Name |

2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOCEPNBYPGWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177116 | |

| Record name | Flavesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flavesone | |

CAS RN |

22595-45-5 | |

| Record name | Flavesone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022595455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X167ZSG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)

![5-Diphenylacetyl-1-(4-methoxy-3-methyl-benzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1254316.png)